molecular formula C13H17N3O2 B11732911 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11732911
M. Wt: 247.29 g/mol
InChI Key: HIEFHLQFKPHHRY-UHFFFAOYSA-N
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Description

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a pyrazole ring and a benzene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring structure but different functional groups.

    4-Hydroxybenzylamine: Similar benzene ring with hydroxyl groups but lacks the pyrazole ring.

Uniqueness

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the combination of the pyrazole ring and the benzene ring with hydroxyl groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H17N3O2/c1-9-11(8-16(2)15-9)7-14-6-10-3-4-12(17)5-13(10)18/h3-5,8,14,17-18H,6-7H2,1-2H3

InChI Key

HIEFHLQFKPHHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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